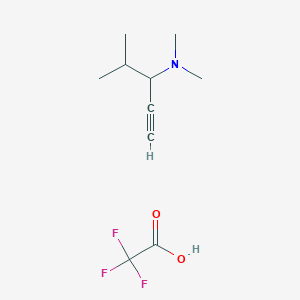
2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine: is a compound that combines the properties of trifluoroacetic acid and N,N,4-trimethylpent-1-yn-3-amine
Mecanismo De Acción
Target of Action
Trifluoroacetic acid is known to be a strong acid due to the presence of three fluorine atoms, which gives it strong electrophilic properties .
Mode of Action
Without specific information on “2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine”, it’s challenging to detail its mode of action. Trifluoroacetic acid is often used as a reagent in organic synthesis, especially in fluorine chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Trifluoroacetic Acid
- Electrofluorination of Acetyl Chloride or Acetic Anhydride: This method involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
- :
Reaction: CH3COCl+4HF→CF3COF+3H2+HCl
CF3COF+H2O→CF3COOH+HF
Oxidation of 1,1,1-Trifluoro-2,3,3-trichloropropene: This older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.
-
N,N,4-trimethylpent-1-yn-3-amine
- The synthesis of N,N,4-trimethylpent-1-yn-3-amine typically involves the alkylation of an amine with an alkyne precursor under specific conditions, though detailed synthetic routes are less commonly documented.
Industrial Production Methods
Trifluoroacetic Acid: Industrially, trifluoroacetic acid is produced via the electrofluorination method due to its efficiency and scalability.
N,N,4-trimethylpent-1-yn-3-amine:
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Trifluoroacetic acid can undergo oxidation reactions, though it is more commonly used as an oxidizing agent.
Reduction: N,N,4-trimethylpent-1-yn-3-amine can undergo reduction reactions to form various amine derivatives.
Substitution: Both components can participate in substitution reactions, with trifluoroacetic acid often acting as a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine and acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Trifluoroacetic acid is used as a catalyst in various organic reactions due to its strong acidity.
Solvent: It is also used as a solvent in chemical reactions.
Biology and Medicine
Peptide Synthesis: Trifluoroacetic acid is used in the cleavage of peptides from resin in solid-phase peptide synthesis.
Drug Development:
Industry
Chemical Manufacturing: Both components are used in the manufacturing of various chemicals and intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Acetic Acid: Similar to trifluoroacetic acid but less acidic.
Trichloroacetic Acid: Another strong acid, but with chlorine atoms instead of fluorine.
Other Amines: Various amines with different alkyl or alkyne groups.
Uniqueness
Trifluoroacetic Acid: Its strong acidity and electron-withdrawing trifluoromethyl group make it unique among carboxylic acids.
N,N,4-trimethylpent-1-yn-3-amine: The combination of an alkyne and amine group provides unique reactivity compared to other amines.
Propiedades
IUPAC Name |
2,2,2-trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.C2HF3O2/c1-6-8(7(2)3)9(4)5;3-2(4,5)1(6)7/h1,7-8H,2-5H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXSWDZCQCWUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)N(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
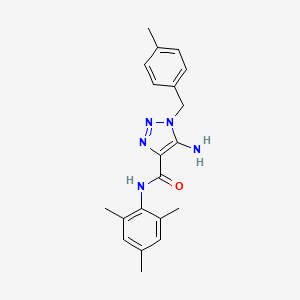
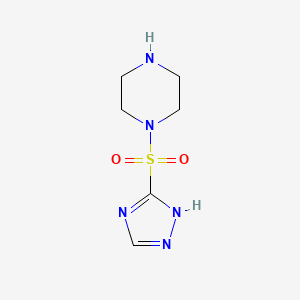
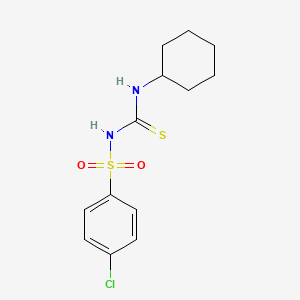
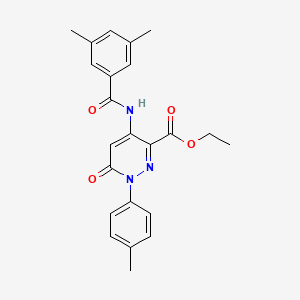
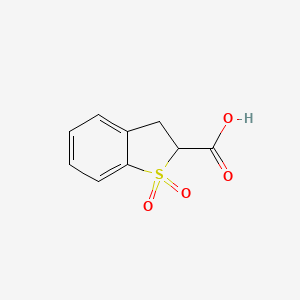
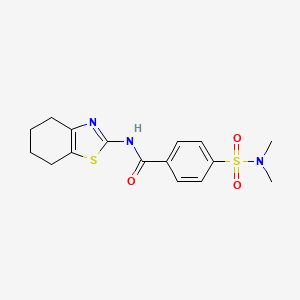
![1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2709580.png)
![N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2709582.png)
![Ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)
![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)
![N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2709588.png)
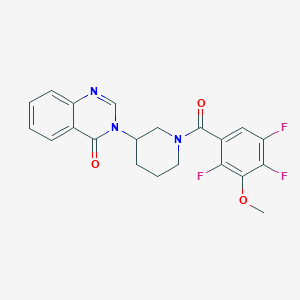
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2709592.png)
![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2709594.png)
